molecular formula C8H18O4 B609246 m-PEG3-CH2-alcohol CAS No. 100688-48-0

m-PEG3-CH2-alcohol

Cat. No.: B609246
CAS No.: 100688-48-0
M. Wt: 178.23
InChI Key: QBHPYEIJQRUYLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG3-CH2-alcohol typically involves the reaction of methoxy polyethylene glycol with an appropriate alcohol derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. For example, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

m-PEG3-CH2-alcohol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various derivatives with different functional groups .

Scientific Research Applications

m-PEG3-CH2-alcohol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG3-CH2-alcohol is unique due to its specific structure, which provides optimal flexibility and solubility for use in PROTACs. Its ability to facilitate selective protein degradation makes it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4/c1-10-5-6-12-8-7-11-4-2-3-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHPYEIJQRUYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30760847
Record name 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30760847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100688-48-0
Record name 3-[2-(2-Methoxyethoxy)ethoxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30760847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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